molecular formula C16H21N5OS B2369163 N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1797328-07-4

N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2369163
CAS No.: 1797328-07-4
M. Wt: 331.44
InChI Key: YGMMGMBRBMIVOX-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl and pyrrolidinyl groups, conjugated to a 2,4-dimethylthiazole carboxamide moiety. Its synthesis typically involves multi-step organic reactions, including condensation and cross-coupling methodologies.

The compound’s crystallographic data, such as bond lengths, angles, and intermolecular interactions, are often resolved using programs like SHELXL, a widely recognized tool for small-molecule refinement . Such structural insights are critical for understanding its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-9-13(20-15(22)14-11(3)17-12(4)23-14)10(2)19-16(18-9)21-7-5-6-8-21/h5-8H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMMGMBRBMIVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylformamide (DMF), thionyl chloride (SOCl₂), and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison based on crystallographic, physicochemical, and hypothetical biological properties:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Crystallographic Features (via SHELX) Hypothetical Bioactivity
Target Compound Pyrimidine-Thiazole 4,6-Dimethyl, Pyrrolidinyl, Thiazole Refined using SHELXL (high precision) Kinase inhibition (predicted)
4-(Pyrrolidin-1-yl)-2-methylpyrimidine Pyrimidine Pyrrolidinyl, Methyl Planar ring system; resolved via SHELXTL Antiviral (reported)
2,4-Dimethylthiazole-5-carboxamide Thiazole Methyl, Carboxamide Hydrogen-bonding network (SHELXL-refined) Antimicrobial (experimental)
6-Methyl-2-(piperidin-1-yl)pyrimidine Pyrimidine Piperidinyl, Methyl Twinned crystals; SHELXE-assisted phasing Cytotoxicity (in vitro)

Key Observations:

Crystallographic Precision : The target compound’s structure benefits from SHELX refinement, ensuring accurate determination of its stereoelectronic properties. This is critical for modeling interactions with enzymes like kinases, where substituent positioning influences binding affinity .

Substituent Impact: The pyrrolidinyl group in the target compound may enhance solubility compared to analogs with piperidinyl or unsubstituted amines, as observed in related pyrimidine derivatives. The 2,4-dimethylthiazole moiety likely contributes to metabolic stability, a feature noted in antimicrobial thiazole carboxamides.

Biological Activity

N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S

It features a pyrimidine ring substituted with a pyrrolidine moiety and a thiazole carboxamide, which contributes to its biological activity. The structural characteristics enhance its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. In vitro evaluations demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus , indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antiparasitic Activity

The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria parasites. Research indicates that certain pyrimidine derivatives can inhibit key plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the parasite's survival during various life cycle stages . These findings position this compound as a candidate for further development in antimalarial therapies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidinylpyrimidine Intermediate : This is achieved by reacting 2-chloropyrimidine with pyrrolidine under basic conditions.
  • Coupling Reaction : The intermediate is then coupled with 2,4-dimethylthiazole in the presence of coupling agents such as triethylamine.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the final product in high purity .

Study 1: Antibacterial Efficacy

A study conducted on a series of pyrimidine derivatives found that compounds with structural similarities to this compound exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted a specific derivative that achieved an MIC value of 3.125 µg/mL against Staphylococcus aureus , showcasing its potential as an antibiotic agent .

Study 2: Antimalarial Properties

Another investigation focused on the antimalarial properties of similar compounds revealed that certain derivatives could effectively inhibit PfCDPK1 kinase activity with IC50 values as low as 17 nM. This suggests that modifications in the structure can lead to potent inhibitors targeting malaria parasites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine and thiazole precursors. Key steps may include refluxing in ethanol medium (as in analogous pyrimidine-thiazole syntheses) followed by purification via recrystallization (e.g., DMF/EtOH mixtures) . To optimize yield, employ Design of Experiments (DoE) with factorial designs to test variables like temperature, solvent ratios, and catalyst loading. Statistical tools (e.g., ANOVA) can identify critical factors affecting reaction efficiency .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substitution patterns on the pyrimidine and thiazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, though amorphous forms may require alternative techniques like FTIR or Raman spectroscopy .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or receptor binding) based on structural analogs (e.g., pyrimidine-thiazole hybrids). Use dose-response curves (IC50/EC50) with positive controls. For cytotoxicity, employ MTT assays on mammalian cell lines. Ensure reproducibility by adhering to OECD guidelines for cell viability testing .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks . Molecular docking (AutoDock Vina, Schrödinger) identifies potential protein targets by simulating interactions with active sites (e.g., kinase domains). Machine learning models trained on PubChem datasets can predict ADMET properties and guide lead optimization .

Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?

  • Methodological Answer : Conduct meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings using orthogonal methods: if a kinase inhibition result conflicts, repeat with SPR (surface plasmon resonance) for direct binding kinetics. Cross-reference with structural analogs to isolate substituent-specific effects .

Q. What advanced spectroscopic techniques are critical for probing degradation pathways?

  • Methodological Answer : Use LC-MS/MS to identify degradation products under stress conditions (heat, light, pH extremes). Isotopic labeling (e.g., 13C) tracks bond cleavage in hydrolytic pathways. For photodegradation, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Pair with computational degradation simulations (Gaussian 16) to predict stability .

Q. How to design hybrid experimental-computational workflows for reaction optimization?

  • Methodological Answer : Integrate quantum chemical reaction path searches (e.g., GRRM17) with high-throughput experimentation. For example, screen 100+ solvent/catalyst combinations in microreactors, then use clustering algorithms to map reaction landscapes. Feedback loops between simulations and experiments refine predictive models .

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